molecular formula C9H9ClO B7819791 1-(2-Chloro-5-methylphenyl)ethanone

1-(2-Chloro-5-methylphenyl)ethanone

Cat. No.: B7819791
M. Wt: 168.62 g/mol
InChI Key: OYXIUVGNYBMJMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-5-methylphenyl)ethanone is an organic compound with the molecular formula C9H9ClO. It is a derivative of benzene, featuring a chlorine atom and a methyl group on the benzene ring, along with an ethanone (acetone) functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-5-methylphenyl)ethanone can be synthesized through several methods, including Friedel-Crafts acylation. In this process, 2-chloro-5-methylbenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of acetyl chloride.

Industrial Production Methods: On an industrial scale, the compound is produced using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to handle the production volumes. The choice of catalyst and solvent can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

1-(2-Chloro-5-methylphenyl)ethanone undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the ketone group to an alcohol.

  • Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing new functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

  • Substitution: Halogenation with chlorine or bromine in the presence of a catalyst like iron (III) chloride (FeCl3).

Major Products Formed:

  • Oxidation: 1-(2-Chloro-5-methylphenyl)ethanoic acid.

  • Reduction: 1-(2-Chloro-5-methylphenyl)ethanol.

  • Substitution: 2,6-Dichloro-5-methylbenzene.

Scientific Research Applications

1-(2-Chloro-5-methylphenyl)ethanone is used in various scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

  • Industry: It is used in the manufacture of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 1-(2-Chloro-5-methylphenyl)ethanone exerts its effects depends on its specific application. In drug discovery, for example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 2-Chloroacetophenone

  • 3-Chloroacetophenone

  • 4-Chloroacetophenone

  • 2,6-Dichloroacetophenone

Properties

IUPAC Name

1-(2-chloro-5-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXIUVGNYBMJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.